4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5), also known as 2-amino-5-fluorobenzotrifluoride, is a highly deactivated, sterically hindered fluorinated aromatic amine. Characterized by a strongly electron-withdrawing ortho-trifluoromethyl group and a para-fluoro substituent, it is a critical building block in the synthesis of advanced agrochemicals, pharmaceuticals, and specialty materials . Operating as a clear liquid at room temperature (boiling point 70-72 °C at 17.5 mmHg), it offers distinct handling parameters for liquid-dosing in industrial continuous flow or batch synthesis. However, its primary procurement value lies in its unique electronic and steric profile, which imparts exceptional metabolic stability and specific conformational rigidity to downstream active pharmaceutical ingredients (APIs) and crop protection agents, distinguishing it from simpler, more reactive aniline derivatives.
Attempting to substitute 4-Fluoro-2-(trifluoromethyl)aniline with more common analogs like 4-fluoroaniline or 2-(trifluoromethyl)aniline fundamentally alters both the synthetic processability and the downstream product performance [1]. From a process perspective, the synergistic electron-withdrawing effect of the -CF3 and -F groups drastically reduces the amine's nucleophilicity, rendering standard room-temperature acylation or alkylation protocols ineffective and necessitating specialized catalytic cross-coupling conditions [2]. In application, the absence of either the para-fluorine (which blocks metabolic hydroxylation) or the ortho-trifluoromethyl group (which dictates the dihedral angle of the N-aryl bond and increases lipophilicity) results in active molecules with compromised half-lives, reduced target binding affinity, or altered pharmacokinetic profiles, making generic substitution impossible for validated synthetic routes.
The basicity of the amine group in 4-fluoro-2-(trifluoromethyl)aniline is severely depressed due to the combined inductive and mesomeric effects of the ortho-CF3 and para-F substituents. Predictive models and chemical behavior indicate a pKa of approximately 1.52 for the conjugate acid . In direct comparison, 4-fluoroaniline exhibits a pKa of ~4.65, and 2-(trifluoromethyl)aniline has a pKa of ~2.6. This >3 log unit reduction in basicity compared to 4-fluoroaniline means that 4-fluoro-2-(trifluoromethyl)aniline acts as an exceptionally weak nucleophile. Standard electrophilic additions (such as room-temperature acylation) that proceed rapidly with 4-fluoroaniline will stall or yield trace product with this compound, requiring forcing conditions, strong bases, or specialized catalysis.
| Evidence Dimension | Amine basicity (pKa) and nucleophilicity |
| Target Compound Data | pKa ~ 1.52 |
| Comparator Or Baseline | 4-Fluoroaniline (pKa ~ 4.65) |
| Quantified Difference | ~3.1 log unit reduction in basicity |
| Conditions | Aqueous/organic thermodynamic basicity modeling |
Buyers must ensure their synthetic route is optimized for highly deactivated amines, as standard coupling protocols used for simpler anilines will fail.
The ortho-trifluoromethyl group introduces significant steric bulk immediately adjacent to the reacting amine, complicating transition-metal-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig aminations). While unhindered anilines like 4-fluoroaniline can achieve >90% yields using standard palladium catalysts (e.g., Pd(OAc)2/PPh3) at mild temperatures, 4-fluoro-2-(trifluoromethyl)aniline typically requires specialized, bulky, electron-rich ligands (such as BrettPhos or Xantphos) and elevated temperatures (>100 °C) to overcome both the steric hindrance and the poor nucleophilicity [1]. Failure to adapt the catalyst system to these specific steric and electronic parameters often results in yields below 20% due to competitive off-target reactions or catalyst poisoning.
| Evidence Dimension | C-N cross-coupling efficiency |
| Target Compound Data | Requires specialized bulky ligands and >100 °C for high yield |
| Comparator Or Baseline | 4-Fluoroaniline (proceeds with standard ligands at milder temperatures) |
| Quantified Difference | Critical dependence on specialized ligand architecture to avoid <20% yield |
| Conditions | Palladium-catalyzed amidation/arylation |
Procurement of this specific precursor necessitates concurrent sourcing of appropriate advanced ligands and verification of reactor heating capabilities.
In the design of agrochemicals and pharmaceuticals, the specific 4-fluoro-2-(trifluoromethyl) substitution pattern is utilized to simultaneously optimize lipophilicity and metabolic resistance. The para-fluorine atom effectively blocks cytochrome P450-mediated para-hydroxylation, a common degradation pathway for anilines, while the ortho-trifluoromethyl group significantly increases the overall lipophilicity (LogP) and shields the amine linkage from enzymatic cleavage [1]. Compared to using 2-(trifluoromethyl)aniline, which remains susceptible to para-oxidation, incorporating 4-fluoro-2-(trifluoromethyl)aniline into an active ingredient extends its biological half-life and alters its binding conformation, justifying its selection despite higher precursor costs.
| Evidence Dimension | Metabolic resistance and structural conformation |
| Target Compound Data | Dual protection (para-F blocks oxidation, ortho-CF3 increases lipophilicity/steric shielding) |
| Comparator Or Baseline | 2-(Trifluoromethyl)aniline (susceptible to para-hydroxylation) |
| Quantified Difference | Prevention of primary para-oxidation pathway |
| Conditions | Biological structure-activity relationship (SAR) profiling |
This dual-substitution profile is essential for achieving the required pharmacokinetic half-life in the final product, making mono-substituted alternatives unviable.
Where this compound is the right choice for developing next-generation pesticides and herbicides that require high environmental persistence and specific receptor binding, leveraging the ortho-CF3 group for lipophilicity and the para-F atom for metabolic stability [1].
Where this compound is the right choice for active pharmaceutical ingredients (APIs), such as kinase inhibitors and receptor antagonists, requiring a rigid N-aryl dihedral angle forced by the ortho-CF3 group, combined with resistance to hepatic para-hydroxylation [2].
Where this compound is the right choice as a challenging, sterically hindered, and electron-deficient substrate for validating new bulky ligands or robust transition-metal cross-coupling catalyst systems in process chemistry workflows [3].
Irritant